Oglemilast

Vue d'ensemble

Description

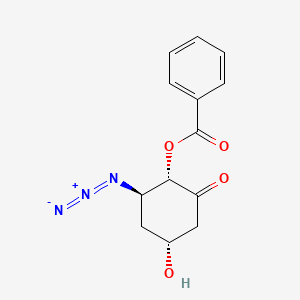

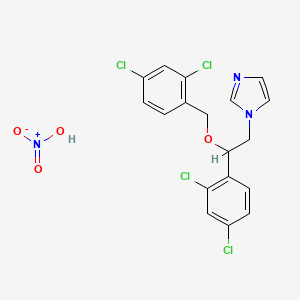

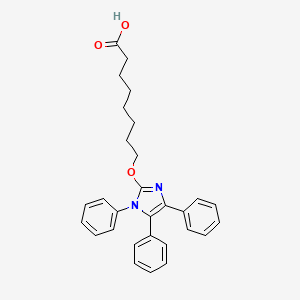

L'Oglemilast, également connu sous le nom de GRC-3886, est un inhibiteur puissant et sélectif de la phosphodiestérase-4 (PDE4). Il a été étudié pour son potentiel dans le traitement de la maladie pulmonaire obstructive chronique et de l'asthme. Le composé a été initialement développé par Glenmark Pharmaceuticals et a fait l'objet de divers essais cliniques pour évaluer son efficacité et sa sécurité .

Mécanisme D'action

Target of Action

Oglemilast is a potent and orally active phosphodiesterase-4 (PDE4) inhibitor . PDE4 is a cAMP-specific phosphodiesterase and is the dominant PDE in inflammatory cells, vascular endothelial cells, smooth muscle cells, keratinocytes, chondrocytes, and the central nervous system .

Mode of Action

This compound interacts with its target, PDE4, by inhibiting its activity. This inhibition prevents the breakdown of cAMP, a major intracellular messenger . The increased intracellular levels of cAMP mediate the actions of the beta-sympathomimetic agonists .

Biochemical Pathways

The inhibition of PDE4 by this compound affects the cAMP pathway. This pathway plays a crucial role in a variety of cellular responses, including inflammation and smooth muscle relaxation . By preventing the breakdown of cAMP, this compound enhances these responses, potentially leading to anti-inflammatory effects and bronchodilation .

Pharmacokinetics

The metabolism and excretion details are yet to be determined .

Result of Action

This compound’s inhibition of PDE4 leads to increased levels of cAMP, which can have various effects at the molecular and cellular level. For instance, it has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, both in vitro and in vivo . This suggests that this compound may have potential for the treatment of inflammatory airway diseases .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s diet, and individual genetic factors . .

Analyse Biochimique

Biochemical Properties

Oglemilast is known to interact with the PDE4 enzyme, specifically inhibiting PDE4 subtypes . This inhibition plays a crucial role in biochemical reactions, particularly those involving cyclic adenosine monophosphate (cAMP), a major intracellular messenger .

Cellular Effects

This compound has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, both in vitro and in vivo . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PDE4, an enzyme that hydrolyzes cAMP . By inhibiting PDE4, this compound increases the levels of cAMP within the cell, which can lead to a variety of effects at the molecular level, including changes in gene expression .

Metabolic Pathways

Given its role as a PDE4 inhibitor, it is likely involved in pathways related to the metabolism of cAMP .

Subcellular Localization

Given its role as a PDE4 inhibitor, it may be localized to areas of the cell where PDE4 and cAMP are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Oglemilast implique plusieurs étapes, à partir de la préparation du noyau dibenzofurane. Les étapes clés comprennent :

Formation du noyau dibenzofurane : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes chloro, fluoro et méthanesulfonyle par le biais de réactions telles que l'halogénation et la sulfonylation.

Réactions de couplage : Couplage du dibenzofurane fonctionnalisé avec d'autres intermédiaires pour former le composé final.

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée sont utilisées pour améliorer l'efficacité et l'évolutivité .

Types de réactions :

Oxydation : L'this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe méthanesulfonyle.

Réduction : Les réactions de réduction peuvent cibler les groupes nitro présents dans les intermédiaires utilisés pour sa synthèse.

Substitution : L'halogénation et la sulfonylation sont des réactions de substitution courantes impliquées dans sa synthèse.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Agents halogénants : Chlore, brome.

Agents sulfonylant : Chlorure de méthanesulfonyle.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final, l'this compound .

4. Applications de la recherche scientifique

L'this compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles :

Chimie : Utilisé comme composé de référence dans l'étude des inhibiteurs de la PDE4.

Biologie : Investigated pour son rôle dans la modulation des réponses inflammatoires.

Médecine : Évalué dans des essais cliniques pour le traitement de la maladie pulmonaire obstructive chronique et de l'asthme.

Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant l'enzyme phosphodiestérase-4 (PDE4). Cette inhibition entraîne une augmentation des niveaux intracellulaires d'adénosine monophosphate cyclique (AMPc), ce qui module à son tour les réponses inflammatoires. Le composé cible sélectivement les sous-types de PDE4, réduisant ainsi la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale-alpha .

Composés similaires :

Roflumilast : Un autre inhibiteur de la PDE4 utilisé pour traiter la maladie pulmonaire obstructive chronique.

Apremilast : Un inhibiteur de la PDE4 utilisé pour traiter le psoriasis et l'arthrite psoriasique.

Comparaison :

Sélectivité : L'this compound présente une sélectivité élevée pour les sous-types de PDE4, similaire au Roflumilast et à l'Apremilast.

Efficacité : Des essais cliniques ont montré que l'this compound est efficace pour réduire les réponses inflammatoires, comparable au Roflumilast.

Profil de sécurité : L'this compound a un profil de sécurité favorable, avec moins d'effets secondaires par rapport à certains autres inhibiteurs de la PDE4

Applications De Recherche Scientifique

Oglemilast has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a reference compound in the study of PDE4 inhibitors.

Biology: Investigated for its role in modulating inflammatory responses.

Medicine: Evaluated in clinical trials for treating chronic obstructive pulmonary disease and asthma.

Industry: Potential applications in the development of anti-inflammatory drugs

Comparaison Avec Des Composés Similaires

Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.

Apremilast: A PDE4 inhibitor used for treating psoriasis and psoriatic arthritis.

Comparison:

Selectivity: Oglemilast exhibits high selectivity for PDE4 subtypes, similar to Roflumilast and Apremilast.

Efficacy: Clinical trials have shown that this compound is effective in reducing inflammatory responses, comparable to Roflumilast.

Safety Profile: this compound has a favorable safety profile, with fewer side effects compared to some other PDE4 inhibitors

Propriétés

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFDRAHPFKMAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999058 | |

| Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778576-62-8 | |

| Record name | Oglemilast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oglemilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OGLEMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

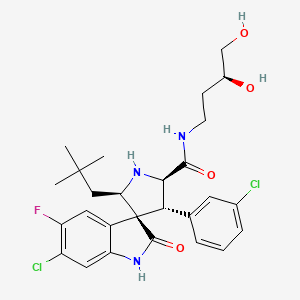

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)